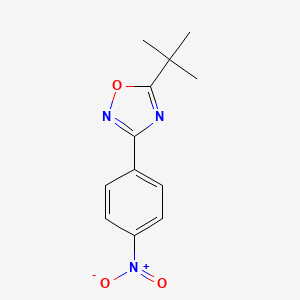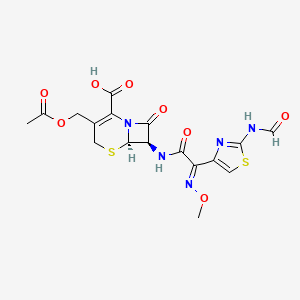
Methyl 2-aminopyrimidine-5-carboxylate
Descripción general
Descripción
Methyl 2-aminopyrimidine-5-carboxylate (M2APC) is a synthetic compound that has been used in a variety of scientific research applications. M2APC is a derivative of the pyrimidine class of compounds, which are organic compounds that contain a nitrogen atom in the ring structure. M2APC is a colorless, crystalline solid that is soluble in water and ethanol. It is a relatively simple compound and has been used in a variety of research applications, including as a starting material for the synthesis of other compounds, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Transformations
Methyl 2-aminopyrimidine-5-carboxylate serves as a versatile intermediate in the synthesis of various complex molecules. For example, the compound participates in reactions leading to the creation of imidazo[1,2-a]pyrimidines and imidazo[1,2-b][1,2,4]triazines, showcasing its utility in building heterocyclic compounds with potential biological activities (Imafuku, Miyashita, & Kikuchi, 2003). Similarly, its reactivity was exploited in the development of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, further illustrating the compound's role in advancing heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Catalysis and Enzyme Engineering
Research on enzyme engineering has revealed the potential of using this compound as a substrate for evolved enzymes. A study demonstrated the directed evolution of a nonheme diiron N-oxygenase, AzoC, to improve its catalytic efficiency towards nitrogen heterocycle substrates, including this compound. This work highlights the application of chemical biology in expanding the utility of substrates for biocatalysis, offering insights into novel biosynthetic pathways for azoxy compounds (Xu, Liu, Chen, & Li, 2022).
Pharmacological Research
In pharmacological research, derivatives of this compound have been explored for their potential biological activities. Although direct applications of this compound in drug development were not highlighted in the searched literature, the synthesis and evaluation of related aminopyrimidine derivatives for activities such as serotonin receptor agonism indicate the broader relevance of this chemical class in medicinal chemistry. For instance, the synthesis and pharmacological evaluation of aminopyrimidine series as 5-HT1A partial agonists exemplify the exploration of aminopyrimidines in developing therapeutic agents (Dounay et al., 2009).
Crystal Structure Prediction and Molecular Interactions
This compound and its derivatives also find applications in crystallography and materials science. Cluster analysis and intermolecular interaction studies, particularly involving carboxylate, pyridine, and pyrimidine heterocycles, contribute to crystal structure prediction efforts. Such research aids in understanding the molecular assembly and can inform the design of new materials and pharmaceuticals (Collins, Wilson, & Gilmore, 2010).
Direcciones Futuras
While specific future directions for Methyl 2-aminopyrimidine-5-carboxylate are not available, it’s worth noting that 2-aminopyrimidine derivatives have shown potential in medical research. For instance, some 2-aminopyrimidine derivatives exhibited good antitrypanosomal activity, and others showed excellent antiplasmodial activity . This suggests potential future directions in the development of new efficient antitrypanosomal and antiplasmodial compounds .
Propiedades
IUPAC Name |
methyl 2-aminopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHBXKOTWYZYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430733 | |
| Record name | Methyl 2-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308348-93-8 | |
| Record name | Methyl 2-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-aminopyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)
![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)



![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)



